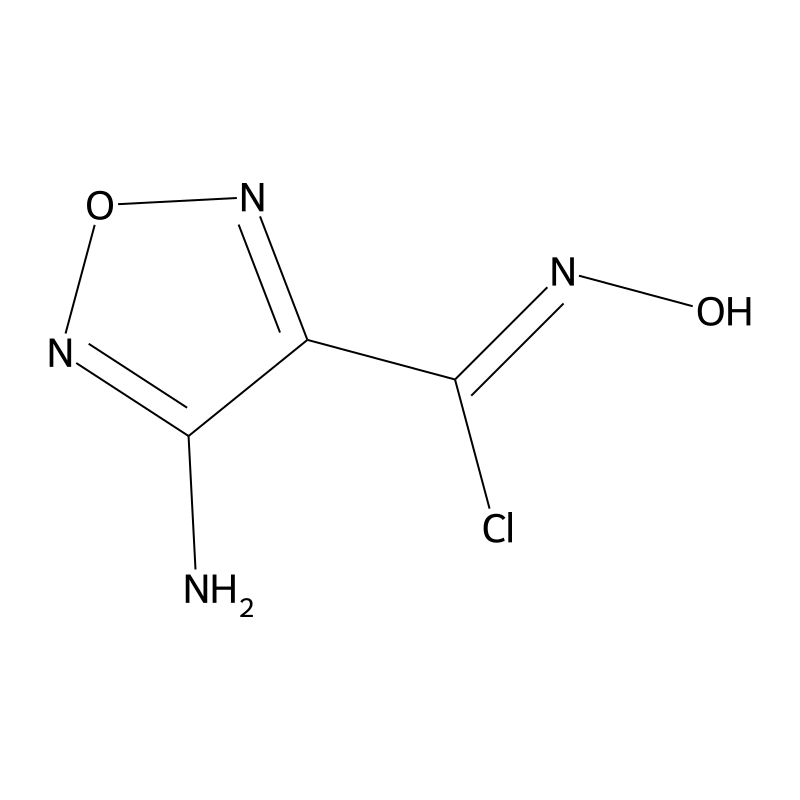4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride is a chemical compound with the molecular formula C₃H₃ClN₄O₂ and a molecular weight of 162.53 g/mol. This compound features a unique structure that includes an oxadiazole ring, an amino group, and a hydroxyl group, making it a versatile building block in organic synthesis. Its physical properties include a density of approximately 2.13 g/cm³ and it is soluble in dimethyl sulfoxide at concentrations exceeding 48 mg/mL .
- Oxidation: Can be oxidized to form oxides or hydroxyl derivatives using agents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction can yield corresponding amines, typically utilizing lithium aluminum hydride or sodium borohydride as reducing agents.
- Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols under mild conditions .
Major Products Formed- From Oxidation: Oxides and hydroxyl derivatives.
- From Reduction: Amines and hydroxylamines.
- From Substitution: Substituted oxadiazoles with various functional groups.
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride has been explored for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features may allow it to interact with biological macromolecules, making it a candidate for further investigation as a biochemical probe .
The synthesis of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride under reflux conditions. This method allows for the efficient formation of the desired chlorinated compound . Industrial production follows similar synthetic routes but is optimized for higher yields and purity using industrial-grade reagents.
This compound serves multiple purposes across various fields:
- Chemistry: Acts as a building block in the synthesis of more complex organic molecules.
- Biology: Investigated as a potential biochemical probe for studying interactions with proteins and other macromolecules.
- Medicine: Explored for therapeutic properties including antimicrobial and anticancer activities.
- Industry: Used in developing new materials and as a precursor in synthesizing specialty chemicals .
Research indicates that 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride may interact with specific molecular targets due to its structural components. The oxadiazole and N-hydroxy moieties are crucial for binding to target proteins, such as those involved in phosphatidylinositol signaling pathways . Further studies are needed to elucidate the full range of its interactions.
Several compounds share structural similarities with 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | 17220-38-1 | 0.65 |
| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | 17376-63-5 | 0.56 |
| 4-Amino-N'-hydroxy-1,2,5-oxadiazole | 13490-32-9 | 0.64 |
Uniqueness
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride is distinguished by its specific chlorinated structure and potential biological activities that may not be present in these similar compounds. Its unique functional groups enhance its reactivity and applicability in various chemical and biological contexts .








